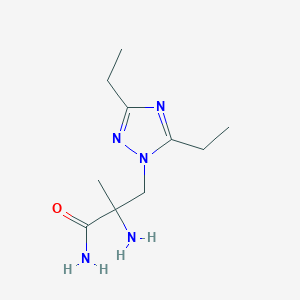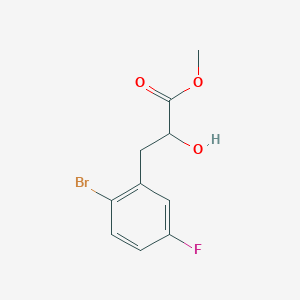![molecular formula C13H18ClN B13478537 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride typically involves a multi-step process. One common method involves the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxymethane at room temperature . This reaction yields functionalized spirocyclic compounds in high yields (75-92%) and with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride has diverse applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-amine hydrochloride can be compared with other spirocyclic compounds, such as:
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine hydrochloride: This compound has a similar spirocyclic structure but differs in the size of the spiro ring.
N-(2-oxo-2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-2’-yl)benzene-sulfonamides: These compounds have additional functional groups that impart different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18ClN |
|---|---|
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12;/h1-2,5-6,12H,3-4,7-9,14H2;1H |
InChI-Schlüssel |
ISENNQFHSIJDPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(C3=CC=CC=C23)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


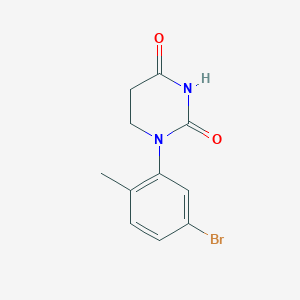
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
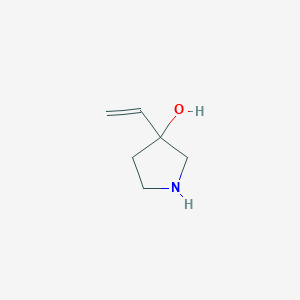
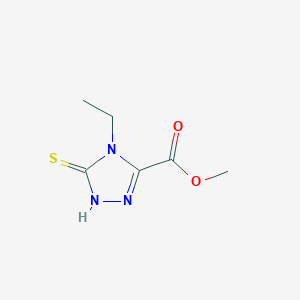
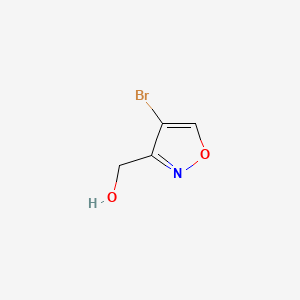

![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
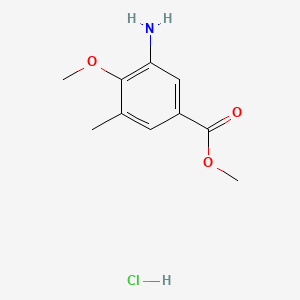
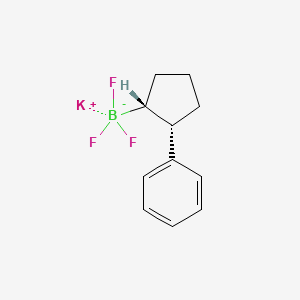
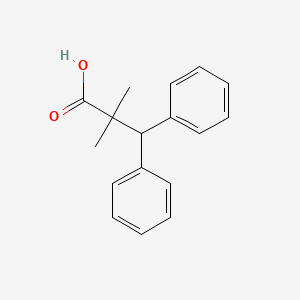
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
